REACTION_CXSMILES
|
C(=O)(ON1C(=O)CCC1=O)ON1C(=O)CCC1=O.[P:19]([O:31][CH2:32][C@H:33]1[O:37][C@@H:36]([N:38]2[CH:45]=[C:44](C#CCN)[C:42](=[O:43])[NH:41][C:39]2=[O:40])[CH2:35][C@@H:34]1[OH:50])([O:22][P:23]([O:26][P:27]([OH:30])([OH:29])=[O:28])([OH:25])=[O:24])(=[O:21])[OH:20].[CH3:51][CH2:52][N:53]([CH2:56][CH2:57]O)[CH2:54][CH3:55]>CN(C=O)C.O>[CH:44]1[C:42](=[O:43])[NH:41][C:39](=[O:40])[N:38]([C@@H:36]2[O:37][C@H:33]([CH2:32][O:31][P:19]([O:22][P:23]([O:26][P:27]([OH:30])([OH:29])=[O:28])([OH:25])=[O:24])([OH:21])=[O:20])[C@@H:34]([OH:50])[CH2:35]2)[CH:45]=1.[CH2:52]([NH+:53]([CH2:56][CH3:57])[CH2:54][CH3:55])[CH3:51]
|
Name
|
acid
|
Quantity
|
4.34 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.74 mg
|
Type
|
reactant
|
Smiles
|
C(ON1C(CCC1=O)=O)(ON1C(CCC1=O)=O)=O
|
Name
|
N,N-dimethyl aminopyridine
|
Quantity
|
0.92 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
tetra-(tri-butylammonium)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 μmol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@@H](O1)N1C(=O)NC(=O)C(=C1)C#CCN)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stored in the fridge overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The column was initially eluted with 0.1 M TEAB buffer
|
Type
|
CUSTOM
|
Details
|
The 0.7 M TEAB eluents were collected
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[NH+](CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |